molecular formula C21H23N5O4S2 B15032403 3-[(5Z)-5-{[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-{[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B15032403
M. Wt: 473.6 g/mol
InChI Key: JSIRXCNKEOPEBU-QINSGFPZSA-N
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Description

3-[(5Z)-5-{[9-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidine core. This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization. The thiazolidine ring is then introduced through a reaction with a thiol and a carbonyl compound. The final step involves the addition of the propanoic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential use as a therapeutic agent due to its unique structure and reactivity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with biological targets through its multiple functional groups. The pyrido[1,2-a]pyrimidine core can interact with nucleic acids or proteins, while the thiazolidine ring can form covalent bonds with thiol groups in enzymes. The propanoic acid moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor with a similar pyrido[1,2-a]pyrimidine core.

    Thiazolidinediones: Compounds with a thiazolidine ring used as antidiabetic agents.

    Piperazine derivatives: Compounds with a piperazine ring used in various therapeutic applications.

Uniqueness

This compound is unique due to its combination of a pyrido[1,2-a]pyrimidine core, a thiazolidine ring, and a propanoic acid moiety. This combination of functional groups provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C21H23N5O4S2

Molecular Weight

473.6 g/mol

IUPAC Name

3-[(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C21H23N5O4S2/c1-13-4-3-6-25-17(13)22-18(24-10-8-23(2)9-11-24)14(19(25)29)12-15-20(30)26(21(31)32-15)7-5-16(27)28/h3-4,6,12H,5,7-11H2,1-2H3,(H,27,28)/b15-12-

InChI Key

JSIRXCNKEOPEBU-QINSGFPZSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N4CCN(CC4)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N4CCN(CC4)C

Origin of Product

United States

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